N'-(methylsulfonyl)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methanesulfonyl-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O5S It is characterized by the presence of a methanesulfonyl group and a nitro group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methanesulfonyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for N’-Methanesulfonyl-4-nitrobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-Methanesulfonyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Hydrolysis: Methanesulfonic acid and 4-nitrobenzohydrazide.
Scientific Research Applications
N’-Methanesulfonyl-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Methanesulfonyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in reactions with nucleophiles, potentially modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzohydrazide: Shares the benzohydrazide backbone but lacks the methanesulfonyl group.
N’-(4-Methylbenzenesulfonyl)-4-nitrobenzohydrazide: Similar structure but with a methyl group instead of a methanesulfonyl group
Uniqueness
N’-Methanesulfonyl-4-nitrobenzohydrazide is unique due to the presence of both the methanesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3O5S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
N'-methylsulfonyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O5S/c1-17(15,16)10-9-8(12)6-2-4-7(5-3-6)11(13)14/h2-5,10H,1H3,(H,9,12) |
InChI Key |
IRFQIRBYECXFDD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.